![molecular formula C8H15N3 B13244114 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine CAS No. 45893-29-6](/img/structure/B13244114.png)
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an imidazole ring substituted with a propan-2-yl group and an ethan-1-amine group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by alkylation and amination to introduce the propan-2-yl and ethan-1-amine groups, respectively . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. Additionally, the compound can interact with biological membranes and proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent with a similar imidazole core but different substituents.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole structure.
Omeprazole: An antiulcer drug with a substituted benzimidazole structure.
These compounds share the imidazole ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .
Eigenschaften
CAS-Nummer |
45893-29-6 |
|---|---|
Molekularformel |
C8H15N3 |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-(2-propan-2-ylimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)8-10-4-6-11(8)5-3-9/h4,6-7H,3,5,9H2,1-2H3 |
InChI-Schlüssel |
IEOTWFHRFWAMJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CN1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



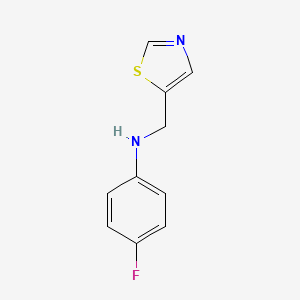
![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B13244047.png)
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B13244058.png)
![2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
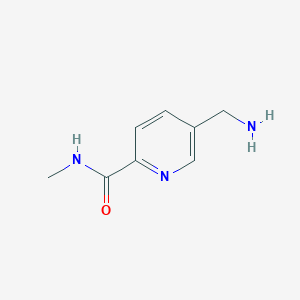
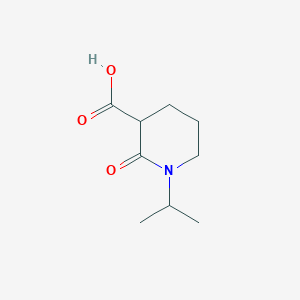
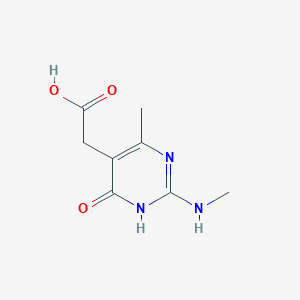
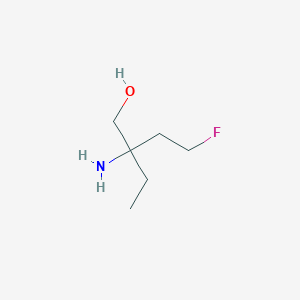
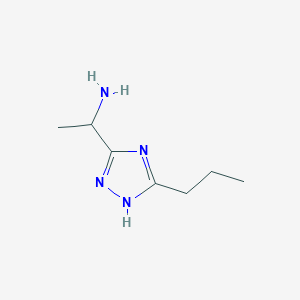
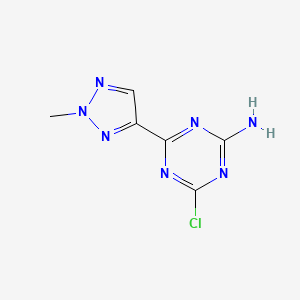
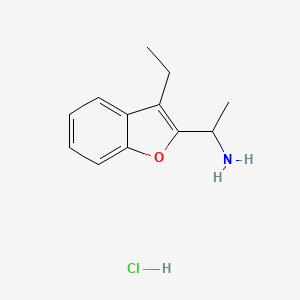
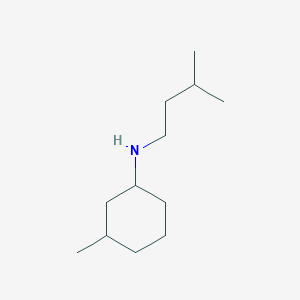
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
